molecular formula C18H22N2O2S B12936924 4-Butyl-N-(2,3-dihydro-1H-isoindol-5-yl)benzene-1-sulfonamide CAS No. 784137-02-6

4-Butyl-N-(2,3-dihydro-1H-isoindol-5-yl)benzene-1-sulfonamide

Cat. No.: B12936924
CAS No.: 784137-02-6
M. Wt: 330.4 g/mol
InChI Key: XYRLMCYNIVWAAM-UHFFFAOYSA-N
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Description

4-Butyl-N-(isoindolin-5-yl)benzenesulfonamide is a chemical compound characterized by its unique structure, which includes a butyl group, an isoindoline moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(isoindolin-5-yl)benzenesulfonamide typically involves the reaction of an appropriate isoindoline derivative with a benzenesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 4-butyl-N-(isoindolin-5-yl)benzenesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-N-(isoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Butyl-N-(isoindolin-5-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-N-(isoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of carbonic anhydrase or other enzymes critical for cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-N-(isoindolin-5-yl)benzenesulfonamide is unique due to its combination of the butyl group, isoindoline moiety, and benzenesulfonamide group, which imparts distinct chemical and biological properties

Properties

CAS No.

784137-02-6

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

4-butyl-N-(2,3-dihydro-1H-isoindol-5-yl)benzenesulfonamide

InChI

InChI=1S/C18H22N2O2S/c1-2-3-4-14-5-9-18(10-6-14)23(21,22)20-17-8-7-15-12-19-13-16(15)11-17/h5-11,19-20H,2-4,12-13H2,1H3

InChI Key

XYRLMCYNIVWAAM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CNC3)C=C2

Origin of Product

United States

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